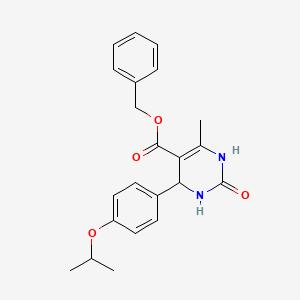![molecular formula C19H27ClN2O B4162513 N'-[2-(4-benzylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162513.png)
N'-[2-(4-benzylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride
説明
N'-[2-(4-benzylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride, commonly known as BPEDE, is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. BPEDE is a member of the family of ethylenediamine derivatives and has shown promising results in various biochemical and physiological studies.
作用機序
The mechanism of action of BPEDE is not fully understood, but it is believed to involve the modulation of various signaling pathways. BPEDE has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various physiological processes, including neurotransmission, cell survival, and cell proliferation. BPEDE has also been shown to inhibit the activity of the dopamine transporter, which is involved in the regulation of dopamine signaling in the brain.
Biochemical and Physiological Effects:
BPEDE has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce the formation of ROS in cells. BPEDE has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
実験室実験の利点と制限
BPEDE has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily confirmed using analytical techniques. BPEDE has also been shown to be an effective ligand for various receptors and a fluorescent probe for the detection of ROS in cells. However, BPEDE also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
将来の方向性
There are several future directions for the study of BPEDE. One direction is to further investigate its mechanism of action, particularly its interactions with the sigma-1 receptor and the dopamine transporter. Another direction is to explore its potential applications in cancer therapy, particularly its ability to induce apoptosis in cancer cells. Additionally, BPEDE could be further developed as a fluorescent probe for the detection of ROS in cells. Finally, the potential side effects of BPEDE should be further characterized to determine its safety for use in scientific research.
科学的研究の応用
BPEDE has been extensively studied for its potential applications in scientific research. It has been shown to be an effective ligand for various receptors, including the sigma-1 receptor and the dopamine transporter. BPEDE has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. Furthermore, BPEDE has been shown to have antitumor activity, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-[2-(4-benzylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O.ClH/c1-21(2)14-12-20-13-15-22-19-10-8-18(9-11-19)16-17-6-4-3-5-7-17;/h3-11,20H,12-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYBMTHNNPBIRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCOC1=CC=C(C=C1)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 4-chloro-3-{[({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4162433.png)
![1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4162435.png)
![N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4162437.png)
![2-methoxy-N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4162443.png)
![N'-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162450.png)
![isopropyl 4-chloro-3-({[(5-{[(4-methoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4162460.png)

![1-{3-[3-(trifluoromethyl)phenoxy]propoxy}-2,5-pyrrolidinedione](/img/structure/B4162477.png)
![dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-isopropoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4162490.png)
![{4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B4162495.png)

![N'-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162506.png)
![1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazole](/img/structure/B4162514.png)
